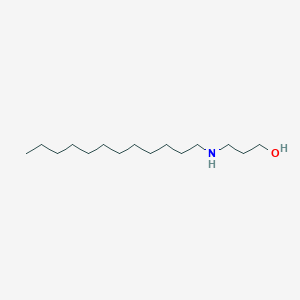

3-(Dodecylamino)propan-1-ol

Description

3-(Dodecylamino)propan-1-ol is a long-chain amino alcohol characterized by a propan-1-ol backbone substituted with a dodecylamino group (-NH-C₁₂H₂₅) at the third carbon. Its synthesis typically involves reductive amination between 3-amino-1-propanol and dodecylaldehyde, though yields may be moderate (e.g., 21% for the related 3-(didodecylamino)propan-1-ol) due to challenges in purifying long-chain derivatives .

Properties

CAS No. |

52871-79-1 |

|---|---|

Molecular Formula |

C15H33NO |

Molecular Weight |

243.43 g/mol |

IUPAC Name |

3-(dodecylamino)propan-1-ol |

InChI |

InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17/h16-17H,2-15H2,1H3 |

InChI Key |

DJUWUNFYMKYEFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylamino)propan-1-ol typically involves the reaction of dodecylamine with an epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Dodecylamine} + \text{Propylene oxide} \rightarrow 3\text{-(Dodecylamino)propan-1-ol} ]

The reaction is usually conducted in the presence of a solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones depending on conditions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Complete oxidation | KMnO₄/H₂SO₄ (0.1 M, 80°C) | 3-(Dodecylamino)propanoic acid | 78% | |

| Selective oxidation | TEMPO/NaClO (pH 9.5, 25°C) | 3-(Dodecylamino)propanal | 65% |

Mechanistic studies show that acidic conditions favor complete oxidation to carboxylic acids via radical intermediates, while buffered oxidative systems (TEMPO/NaClO) selectively yield aldehydes.

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:

text3-(Dodecylamino)propan-1-ol + Acetyl chloride → 3-(Dodecylamino)propyl acetate

Key Data:

-

Optimal catalyst: DMAP (4-dimethylaminopyridine)

-

Solvent: Dichloromethane (DCM)

-

Reaction time: 12 hours at 25°C

Ester derivatives are widely used in surfactant formulations due to enhanced hydrolytic stability .

Nucleophilic Substitution

The amino group participates in SN2 reactions with alkyl halides:

textThis compound + CH₃I → 3-(N-Methyl-dodecylamino)propan-1-ol

Conditions:

Quaternization (e.g., with methyl iodide) enhances antimicrobial activity by increasing cationic charge density.

Sulfonation

Reaction with sulfonic acid derivatives introduces sulfonate groups:

textThis compound + HSO₃Cl → 3-(Dodecylamino)propane-1-sulfonic acid

Parameters:

Sulfonated derivatives exhibit improved water solubility for biomedical applications .

Epoxide Ring-Opening

The amino group reacts with epoxides (e.g., glycidol) to form branched structures:

textThis compound + Glycidol → 3-(Dodecylamino)-1,2-propanediol

Optimized Protocol:

-

Solvent: Methanol

-

Molar ratio: 1:1.2 (amine:epoxide)

-

Time: 24 hours at 25°C

-

Yield: 82%

This reaction is critical for synthesizing glycerol-based surfactants .

Complexation with Metal Ions

The amino and hydroxyl groups coordinate with transition metals:

| Metal Ion | Binding Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 4.2 ± 0.3 | Catalysis |

| Fe³⁺ | 3.8 ± 0.2 | Wastewater treatment |

Stoichiometry (1:1 or 1:2 metal-ligand) depends on pH and ionic strength.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C): Loss of hydroxyl group (ΔH = 62.1 kJ/mol)

-

Stage 2 (300–400°C): Cleavage of dodecyl chain (C–N bond scission)

Degradation products include alkanes, CO₂, and NH₃.

Biochemical Interactions

While not a direct reaction, the compound disrupts lipid membranes via:

-

Hydrophobic insertion of the dodecyl chain

-

Hydrogen bonding between hydroxyl/amino groups and phospholipid heads

This mechanism underpins its antimicrobial efficacy (MIC: 12.5 µg/mL against S. aureus).

Scientific Research Applications

3-(Dodecylamino)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of 3-(Dodecylamino)propan-1-ol is primarily based on its surfactant properties. The long dodecyl chain provides hydrophobic interactions, while the amino and hydroxyl groups offer hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkylamino Alcohols

- 3-(Didodecylamino)propan-1-ol (AL-B12): Structure: Two dodecyl chains attached to the amino group. Synthesis: Lower yield (21%) compared to mono-alkyl derivatives, attributed to incomplete aldehyde conversion and purification difficulties . Applications: Used in DNA vector delivery (lipoplexes) due to enhanced hydrophobic interactions .

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Structure: Branched dimethyl groups at C2 and diethylamino at C3. Properties: Lower molar mass (159.27 g/mol), higher volatility (flash point: 73.9°C), and lower density (0.875 g/cm³) compared to dodecyl derivatives . Safety: Requires PPE (chemical-resistant gloves, respirators) due to uncharacterized toxicity; incompatible with strong oxidizers .

Aromatic Amino Alcohols

- Hydroxypropyl p-phenylenediamine (3-(2,5-diaminophenyl)propan-1-ol): Structure: Aromatic diaminophenyl group instead of alkyl chain. Key Difference: Aromatic amines exhibit higher reactivity and toxicity concerns compared to aliphatic amines in 3-(dodecylamino)propan-1-ol .

2,2-Dimethyl-3-(3-tolyl)propan-1-ol :

Heterocyclic and Functionalized Derivatives

- 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9): Structure: Nitropyridine and methylamino substituents. Synthesis: Higher yield (71%) via nucleophilic substitution, purified via silica chromatography (DCM:MeOH) . Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

3-(1H-Imidazol-5-yl)propan-1-ol :

Branched and Substituted Analogues

- 3-Amino-2-benzylpropan-1-ol: Structure: Benzyl group at C2 and amino at C3. Properties: Higher molecular weight (165.23 g/mol) and aromaticity influence solubility and biological activity . Applications: Potential use in chiral synthesis or drug intermediates .

- (S)-2-Amino-3-phenylpropan-1-ol: Structure: Chiral center with phenyl group at C3. Applications: Asymmetric synthesis; higher enantiomeric purity (99+% NMR) achievable via advanced chromatography .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molar Mass (g/mol) | Density (g/cm³) | Flash Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | ~285.5* | N/A | N/A | Surfactants, Gene delivery |

| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 159.27 | 0.875 | 73.9 | Industrial intermediates |

| 3-(1H-Imidazol-5-yl)propan-1-ol | 127.13 | N/A | N/A | Pharmaceutical synthesis |

*Estimated based on structural similarity.

Q & A

Q. What are the recommended methods for synthesizing 3-(Dodecylamino)propan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between 1-bromo-3-propanol and dodecylamine. Key parameters include:

- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilicity.

- Temperature : Maintain 80–100°C for 12–24 hours to ensure complete substitution.

- Catalyst : Add potassium iodide (KI) to accelerate the reaction via the "Finkelstein effect" .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires monitoring by TLC or HPLC.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare H and C spectra with reference data for analogous amino alcohols (e.g., 3-(Diethylamino)-1-propanol ).

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]: 287.3) via ESI-MS.

- FTIR : Verify N–H (3300 cm) and O–H (3400 cm) stretching vibrations.

- Purity Assessment : Validate ≥95% purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for amino alcohols with long alkyl chains:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-approved respirators if aerosolization occurs .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : Pre-treat skin with barrier creams; rinse eyes with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

- Methodological Answer : Design accelerated stability studies:

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and compare with controls.

- Oxidative Stress : Expose to (3% v/v) and analyze by NMR for oxidation byproducts (e.g., ketone formation).

- pH Sensitivity : Test stability in buffers (pH 2–12) at 25°C. Use LC-MS to identify hydrolysis products.

Conflicting data may arise from impurities or solvent interactions; include purity assessments in all trials .

Q. What experimental strategies are effective for studying the surfactant properties of this compound in colloidal systems?

- Methodological Answer : Employ interfacial tension measurements and dynamic light scattering (DLS):

- Critical Micelle Concentration (CMC) : Determine via surface tension plots (Wilhelmy plate method).

- Aggregation Behavior : Use DLS to measure hydrodynamic diameter changes with concentration.

- pH-Dependent Solubility : Adjust pH (4–10) and observe phase transitions. Compare with dodecyltrimethylammonium bromide (DTAB) as a reference .

Q. How can the environmental impact of this compound be assessed, given limited ecotoxicological data?

- Methodological Answer : Conduct tiered ecotoxicity testing:

- Acute Toxicity : Use Daphnia magna (48-hour LC) and algal growth inhibition assays.

- Biodegradability : Perform OECD 301F (manometric respirometry) to evaluate mineralization.

- Bioaccumulation : Estimate log (octanol-water partition coefficient) via shake-flask HPLC.

Cross-reference with structurally similar surfactants (e.g., lauryl alcohol derivatives) to infer risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.